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Compound of Interest

Compound Name: Fmoc-ala-aldehyde

Cat. No.: B613596 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic

data for N-α-Fmoc-L-alaninal (Fmoc-Ala-aldehyde), a critical building block in peptide

chemistry and drug discovery. The information presented herein is intended to support

researchers in the identification, characterization, and utilization of this important compound.

Spectroscopic Data
The following tables summarize the key spectroscopic data for Fmoc-Ala-aldehyde, based on

available literature and characteristic spectral features of its constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy
While a complete, publicly available spectrum is not readily accessible, the synthesis and

characterization of Fmoc-amino acid aldehydes by NMR has been reported.[1] The expected

proton NMR (¹H NMR) chemical shifts are predicted based on the structure and data from

similar compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data for Fmoc-Ala-aldehyde
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Protons
Predicted Chemical Shift
(δ, ppm)

Multiplicity

Aldehyde H 9.5 - 9.7 d

α-H 4.1 - 4.3 m

β-CH₃ 1.2 - 1.4 d

Fmoc CH 4.2 - 4.4 t

Fmoc CH₂ 4.4 - 4.6 d

Fmoc Aromatic H's 7.2 - 7.8 m

NH 5.0 - 5.5 d

Note: Predicted values are based on typical chemical shifts for N-protected amino aldehydes

and the Fmoc protecting group. Actual values may vary depending on the solvent and

experimental conditions.

Infrared (IR) Spectroscopy
The IR spectrum of Fmoc-Ala-aldehyde is characterized by the vibrational frequencies of its

key functional groups.

Table 2: Infrared (IR) Spectroscopic Data for Fmoc-Ala-aldehyde
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Functional Group
Characteristic Absorption
(cm⁻¹)

Intensity

N-H (urethane) 3300 - 3500 Medium

C-H (aromatic) 3000 - 3100 Medium

C-H (aliphatic) 2850 - 3000 Medium

C-H (aldehyde) 2720 - 2820 Medium, sharp

C=O (aldehyde) 1720 - 1740 Strong

C=O (urethane) 1680 - 1720 Strong

C=C (aromatic) 1450 - 1600 Medium

C-N 1200 - 1350 Medium

Mass Spectrometry (MS)
Mass spectral data is crucial for confirming the molecular weight and elemental composition of

Fmoc-Ala-aldehyde. The compound has a molecular formula of C₁₈H₁₇NO₃ and a molecular

weight of 295.33 g/mol .[2]

Table 3: Mass Spectrometry (MS) Data for Fmoc-Ala-aldehyde

Ion Calculated m/z

[M+H]⁺ 296.1281

[M+Na]⁺ 318.1100

[M+K]⁺ 334.0839

Note: The characterization of Fmoc-amino acid aldehydes by HPLC-MS has been documented

in the literature, confirming that mass spectrometry is a standard analytical technique for this

class of compounds.[1]

Experimental Protocols
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The following protocols are based on established methods for the synthesis and spectroscopic

analysis of Fmoc-protected amino aldehydes.

Synthesis of Fmoc-Ala-aldehyde
The most common and efficient method for the synthesis of Fmoc-Ala-aldehyde is the

oxidation of the corresponding alcohol, Fmoc-alaninol, using Dess-Martin periodinane (DMP).

[1] This method is favored due to its mild reaction conditions and high yields.

Materials:

Fmoc-L-alaninol

Dess-Martin periodinane (DMP)

Dichloromethane (DCM), anhydrous

Diethyl ether

Saturated sodium bicarbonate solution

Saturated sodium thiosulfate solution

Brine

Anhydrous magnesium sulfate or sodium sulfate

Round-bottom flask

Magnetic stirrer

Separatory funnel

Rotary evaporator

Procedure:

Dissolve Fmoc-L-alaninol (1 equivalent) in anhydrous dichloromethane in a round-bottom

flask under an inert atmosphere (e.g., nitrogen or argon).
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Add Dess-Martin periodinane (1.5 - 2 equivalents) to the solution in one portion.

Stir the reaction mixture at room temperature and monitor the progress by thin-layer

chromatography (TLC). The reaction is typically complete within 1-3 hours.

Upon completion, quench the reaction by adding a 1:1 mixture of saturated sodium

bicarbonate and saturated sodium thiosulfate solution.

Stir vigorously until the solid dissolves.

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether

or dichloromethane.

Combine the organic layers and wash sequentially with saturated sodium bicarbonate

solution, water, and brine.

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and

concentrate under reduced pressure using a rotary evaporator.

The crude product can be purified by column chromatography on silica gel using an

appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure Fmoc-
Ala-aldehyde.

Spectroscopic Analysis
2.2.1. NMR Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of purified Fmoc-Ala-aldehyde in 0.5-

0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

Instrumentation: Acquire ¹H NMR spectra on a 300 MHz or higher field NMR spectrometer.

Data Acquisition: Obtain the spectrum at room temperature. Key parameters to set include

the spectral width, number of scans, and relaxation delay.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Chemical shifts should be referenced to the residual solvent peak or

an internal standard (e.g., tetramethylsilane).
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2.2.2. IR Spectroscopy

Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) by

dissolving a small amount of the compound in a volatile solvent and allowing the solvent to

evaporate. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR)

accessory with a small amount of the solid sample.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Data Processing: Perform a background scan prior to the sample scan. The final spectrum

should be presented in terms of transmittance or absorbance versus wavenumber.

2.2.3. Mass Spectrometry

Sample Preparation: Dissolve a small amount of Fmoc-Ala-aldehyde in a suitable solvent

(e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Further dilute

the sample as needed for the specific ionization technique.

Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization (ESI)

or matrix-assisted laser desorption/ionization (MALDI) source.

Data Acquisition: Acquire the mass spectrum in positive ion mode. For high-resolution mass

spectrometry (HRMS), use an Orbitrap or time-of-flight (TOF) analyzer to obtain accurate

mass measurements.

Data Processing: Analyze the resulting spectrum to identify the molecular ion peaks ([M+H]⁺,

[M+Na]⁺, etc.) and confirm the molecular weight of the compound.

Experimental Workflow
The following diagram illustrates the workflow for the synthesis and spectroscopic

characterization of Fmoc-Ala-aldehyde.
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Workflow for Synthesis and Analysis of Fmoc-Ala-aldehyde
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Caption: Synthesis and Spectroscopic Analysis Workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science
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